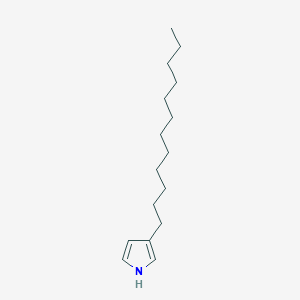

3-Dodecyl-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

120394-64-1 |

|---|---|

Molecular Formula |

C16H29N |

Molecular Weight |

235.41 g/mol |

IUPAC Name |

3-dodecyl-1H-pyrrole |

InChI |

InChI=1S/C16H29N/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16/h13-15,17H,2-12H2,1H3 |

InChI Key |

HGICMYITGGLHHY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CNC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Dodecyl 1h Pyrrole and Dodecylated Pyrrole Derivatives

Direct Synthetic Pathways Towards 3-Dodecyl-1H-pyrrole

Direct synthesis of this compound presents a chemical challenge due to the potential for multiple substitution patterns on the pyrrole (B145914) ring. However, specific methods have been developed to achieve this. One notable approach involves the use of a palladium catalyst to facilitate the addition of indoles to hydroxy 1,6-enynes, which can be adapted for the synthesis of 3-substituted pyrrole derivatives. rsc.org Another strategy employs the ipso-directing effect of a trimethylsilyl (B98337) group to achieve highly regioselective synthesis of 3,4-disubstituted 1H-pyrroles. nih.gov This method involves protecting the pyrrole nitrogen, followed by selective iodination and subsequent palladium-catalyzed cross-coupling reactions. nih.gov While not explicitly detailed for a dodecyl group, this methodology provides a framework for the controlled introduction of an alkyl chain at the 3-position.

Furthermore, a synthesis method for 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde has been disclosed, which involves the reaction of 2-fluoro-alpha-bromoacetophenone with 3-oxopropionitrile, followed by a hydrogenation cyclization. google.com This pathway could potentially be adapted by using a starting material with a dodecyl group to yield the desired this compound.

Functionalization and Derivatization Strategies for Dodecylated Pyrrole Ring Systems

Paal-Knorr Condensation Approaches in Dodecyl Pyrrole Synthesis

The Paal-Knorr synthesis is a cornerstone method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgrgmcet.edu.inwikipedia.org This reaction is highly versatile and can be conducted under neutral or weakly acidic conditions. organic-chemistry.org The addition of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org

This classical method has been adapted for the synthesis of N-substituted pyrroles, including those with dodecyl chains. researchgate.netorientjchem.org The reaction is often carried out in water, which acts as a green solvent. To overcome the low solubility of organic substrates in water, surfactants like sodium dodecyl sulfate (B86663) (SDS) or aluminum tris(dodecyl sulfate)trihydrate are used to form micelles, which act as "nanoreactors". researchgate.netresearchgate.netresearchgate.netresearchgate.net This approach not only enhances reaction rates but also aligns with the principles of green chemistry. researchgate.net

| Catalyst/Medium | Reactants | Product | Yield | Reference |

| Sodium Dodecyl Sulfate (SDS) in water | 1,4-dicarbonyl compound, primary amine | N-substituted pyrrole | 60-98% | researchgate.netresearchgate.net |

| Aluminum tris(dodecyl sulfate)trihydrate in water | 2,5-hexanedione, various amines | N-substituted pyrrole | High | researchgate.netresearchgate.net |

| Acetic Acid | 2,5-dimethoxytetrahydrofuran (B146720), amines | N-substituted pyrrole | 59-95% | beilstein-journals.org |

N-Alkylation and Regioselective Substitution Techniques for Dodecyl Chain Incorporation onto Pyrrole Scaffolds

The introduction of a dodecyl chain onto a pre-existing pyrrole ring is a common functionalization strategy. N-alkylation is a primary method for this, though it can sometimes lead to a mixture of N- and C-alkylated products. organic-chemistry.org To achieve high regioselectivity for N-substitution, ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF6]) have been employed as reaction media. organic-chemistry.orgorganic-chemistry.org These reactions typically proceed with alkyl halides in the presence of a base like potassium carbonate. researchgate.net This method is effective for a range of alkyl halides and offers the advantage of recyclability of the ionic liquid. organic-chemistry.org

For C-alkylation, palladium-catalyzed reactions have shown promise for the regioselective introduction of alkyl groups onto electron-deficient pyrrole derivatives. sci-hub.se While traditional Friedel-Crafts alkylation has limitations, these newer methods allow for the use of simple alkyl halides. sci-hub.se Another approach to achieve β-selectivity in the addition of pyrroles to electron-deficient alkenes involves the use of a (N-pyrrolyl)borate complex, which sterically hinders the α-position, directing the electrophile to the β-position. nih.gov

| Method | Reagents | Product | Key Feature | Reference |

| N-Alkylation in Ionic Liquid | Pyrrole, Alkyl Halide, Base (e.g., K2CO3) | N-Alkylpyrrole | High regioselectivity | organic-chemistry.orgresearchgate.net |

| Palladium-Catalyzed C-Alkylation | Electron-deficient pyrrole, Alkyl Bromide | C-Alkylpyrrole | Regioselective C-alkylation | sci-hub.se |

| β-Selective Addition | Pyrrole, Electron-deficient alkene, B(C6F5)3 | β-Alkylpyrrole | Steric control of regioselectivity | nih.gov |

Multicomponent Reaction Pathways for the Construction of Dodecylated Pyrrole Structures

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry by minimizing waste and energy consumption. orientjchem.orglucp.net Several MCRs have been developed for the synthesis of polysubstituted pyrroles. researchgate.netsemanticscholar.org

One such approach is the Hantzsch pyrrole synthesis, which involves the reaction of a β-enaminone with an α-haloketone. researchgate.net Another versatile method involves a three-component reaction between arylglyoxals, 1,3-diketones, and enaminoketones in green solvents like water or a water-ethanol mixture. nih.gov These reactions often produce polyfunctionalized intermediates that can be easily converted to the desired pyrrole derivatives. nih.gov The use of catalysts like iron(III) chloride under microwave irradiation can further enhance the efficiency of these MCRs, even in solid-phase synthesis. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Hantzsch-type | β-enaminone, α-haloketone | β-cyclodextrin | Substituted pyrrole | researchgate.net |

| Three-component | Arylglyoxal, 1,3-diketone, Enaminoketone | Water or water-ethanol | Polyfunctionalized pyrrole | nih.gov |

| Four-component | Aromatic aldehyde, 1,3-dicarbonyl compound, Ammonium acetate | Ionic liquid, NaOH | Substituted pyrrole | orientjchem.org |

| Solid-phase MCR | Lysine, β-nitrostyrene, 1,3-dicarbonyl compound | FeCl3, Microwave | Pyrrole derivative | nih.gov |

Green Chemistry Principles in Dodecyl Pyrrole Synthesis

Utilization of Aqueous Micellar Media for Sustainable Synthesis

The use of water as a solvent is a central tenet of green chemistry. researchgate.net However, many organic compounds, including the precursors for pyrrole synthesis, have poor solubility in water. Micellar catalysis provides an elegant solution to this problem. researchgate.net Surfactants, such as sodium dodecyl sulfate (SDS), form micelles in water that act as "nanoreactors," encapsulating the organic reactants and facilitating the reaction. researchgate.netresearchgate.net

This technique has been successfully applied to the Paal-Knorr synthesis of N-substituted pyrroles, leading to high yields and simplified product isolation. researchgate.netresearchgate.net The use of micellar media not only avoids the use of toxic organic solvents but can also enhance reaction rates. researchgate.net Other surfactant-like catalysts, such as aluminum tris(dodecyl sulfate)trihydrate, have also been employed for the synthesis of pyrroles in water at room temperature. researchgate.netresearchgate.net These methods represent a significant step towards more sustainable chemical manufacturing. researchgate.net

Catalyst-Free and Environmentally Benign Protocols

The development of synthetic methodologies for pyrrole derivatives that align with the principles of green chemistry has become a significant focus of modern chemical research. These protocols aim to minimize or eliminate the use of hazardous substances, reduce waste, and improve energy efficiency. Catalyst-free and environmentally benign approaches for the synthesis of dodecylated pyrroles often involve the use of alternative energy sources, such as microwave irradiation and ultrasound, or employ non-toxic, renewable solvents like water.

Research Findings

Several innovative strategies have been developed that avoid traditional catalysts and harsh reaction conditions. These methods often rely on the intrinsic reactivity of the starting materials under specific, energy-efficient conditions.

Microwave-Assisted, Catalyst-Free Synthesis in Water: A notable environmentally friendly approach involves the use of microwave irradiation with water as the solvent. Wilson et al. demonstrated a simplified and efficient synthesis of N-substituted pyrrole derivatives without the need for a catalyst. beilstein-journals.orgpensoft.netpensoft.net In this procedure, various anilines or aryl sulfonamides are reacted with 2,5-dimethoxytetrahydrofuran in water. beilstein-journals.orgpensoft.netpensoft.net The reaction is heated under microwave irradiation, which significantly shortens reaction times and often leads to high product yields. pensoft.netpensoft.net This method is particularly attractive as it eliminates the need for both a catalyst and a conventional organic solvent, with water being the only medium. pensoft.netpensoft.net High yields, typically between 81% and 99%, were achieved at an optimal temperature of 150 °C. pensoft.netpensoft.net

Solvent-Free and Catalyst-Free Synthesis: In a move towards even greener protocols, researchers have developed methods that eliminate the use of any solvent. Ramesh et al. reported an efficient, economical, and environmentally friendly process for synthesizing N-substituted pyrroles by reacting different aromatic amines with 2,5-dimethoxytetrahydrofuran without any catalyst or solvent. beilstein-journals.org This method is effective for anilines bearing both electron-donating and electron-withdrawing substituents, affording yields ranging from 66% to 94%. beilstein-journals.org

Similarly, a three-component reaction for synthesizing complex pyrrole derivatives at room temperature without any solvent or catalyst has been described. researchgate.netijcea.org This protocol involves the condensation of amines, alkyl propiolates, and ninhydrin, offering a cost-effective and eco-friendly route to poly-substituted pyrroles. researchgate.netijcea.org

Multi-component Reactions in Aqueous Media: Multi-component reactions (MCRs) are inherently atom-economical and are considered a cornerstone of green chemistry. Farahani et al. developed a catalyst-free, three-component synthesis of polysubstituted pyrrole derivatives in water. orientjchem.orgorientjchem.org The reaction involves combining a primary amine, an alkyl propiolate, and diethyl oxalate (B1200264) in water at 70°C, yielding the desired products in a single step. orientjchem.orgorientjchem.org The use of water as a solvent under catalyst-free conditions makes this protocol a highly sustainable synthetic strategy. orientjchem.orgorientjchem.org

Another aqueous, catalyst-free protocol involves a two-step synthesis of highly substituted pyrroles. tandfonline.com The process first involves the dimerization of a 1,3-dicarbonyl compound, followed by a catalyst-free Paal-Knorr reaction with an amine in an aqueous medium, often facilitated by ultrasound. tandfonline.com

The following tables summarize the findings from various catalyst-free and environmentally benign protocols for the synthesis of pyrrole derivatives.

Table 1: Catalyst-Free Synthesis of Pyrrole Derivatives

| Method | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Anilines/Aryl Sulfonamides + 2,5-Dimethoxytetrahydrofuran | Water, 150 °C, Microwave | 81-99 | beilstein-journals.org, pensoft.net, pensoft.net |

| Solvent-Free Synthesis | Aromatic Amines + 2,5-Dimethoxytetrahydrofuran | Neat (Solvent-Free), Heat | 66-94 | beilstein-journals.org |

| Three-Component Reaction | Amines + Alkyl Propiolates + Ninhydrin | Neat (Solvent-Free), Room Temperature | Good to Excellent | researchgate.net, ijcea.org |

| Three-Component Reaction | Primary Amines + Alkyl Propiolates + Diethyl Oxalate | Water, 70 °C | High | orientjchem.org, orientjchem.org |

| Paal-Knorr Reaction | Tetracarbonyl Derivative + Amine | Aqueous Media, Ultrasound | Not specified | tandfonline.com |

Polymerization Behavior of 3 Dodecyl 1h Pyrrole and Dodecylated Pyrrole Monomers

Electrochemical Polymerization of Dodecylated Pyrroles

Electrochemical polymerization is a common method for synthesizing conductive polymer films directly onto an electrode surface. mdpi.com The application of an appropriate potential initiates the oxidation of the monomer, leading to polymerization and film deposition. mdpi.com

Influence of Dodecyl Substitution on Electropolymerization Kinetics, Mechanism, and Film Formation

The presence of a long alkyl substituent, such as a dodecyl group, can have a notable effect on the electropolymerization process. Research on biotinylated 3,4-ethylenedioxypyrroles with either an ethyl or a dodecyl spacer showed that the longer alkyl chain improved both the polymerization process and the electrochemical stability of the resulting polymer films. europa.eu This improvement is attributed to the increased solubility and potentially altered adsorption behavior of the monomer at the electrode surface.

The formation of the polymer film is a complex process that can involve several stages, including monomer adsorption, nucleation of oligomers, and three-dimensional growth of the polymer film. psu.eduenpress-publisher.com The dodecyl chain can impact the morphology and adhesion of the electrodeposited film. For instance, in the case of biotinylated 3,4-ethylenedioxypyrroles, the dodecyl spacer led to the formation of microspheres or cauliflower-like microstructures. europa.eu

Characterization of Electrodeposited Poly(3-Dodecyl-1H-pyrrole) Films

Electrodeposited poly(this compound) films can be characterized by various techniques to understand their structure, morphology, and electrochemical properties.

Spectroscopic Characterization: Techniques like Fourier-transform infrared (FTIR) spectroscopy can confirm the successful polymerization and the presence of the dodecyl group. For example, in a study on poly(biotinylated 3,4-ethylenedioxypyrrole) with a dodecyl spacer, the FTIR spectrum showed intense alkyl bands at approximately 2920 and 2848 cm⁻¹, confirming the presence of the dodecyl chain. europa.eu

Electrochemical Characterization: Cyclic voltammetry (CV) is used to study the electrochemical behavior of the polymer film, including its redox activity and stability. The CV of poly(this compound) would show characteristic oxidation and reduction peaks corresponding to the doping and de-doping processes of the polymer.

Morphological Characterization: Scanning electron microscopy (SEM) and atomic force microscopy (AFM) are employed to investigate the surface morphology of the polymer films. These techniques can reveal details about the film's structure, such as its porosity and the presence of micro or nanostructures.

Chemical Oxidation Polymerization Routes for Dodecylated Pyrrole (B145914) Systems

Chemical oxidation is another widely used method for synthesizing polypyrrole and its derivatives. nih.gov This method typically involves mixing the monomer with a suitable oxidizing agent, such as ferric chloride (FeCl₃), in a solvent. nih.govresearchgate.net The polymerization mechanism is generally believed to be similar to electrochemical polymerization, involving the formation of radical cations. researchgate.netresearchgate.net

For dodecylated pyrrole monomers, the choice of solvent is crucial due to the hydrophobic nature of the dodecyl chain. While pyrrole itself can be polymerized in aqueous media, derivatives with long alkyl chains may require organic solvents or solvent-free methods. nih.gov A solvent-free chemical oxidative polymerization method has been reported for pyrrole and its N-alkyl derivatives by mechanically mixing the monomer with a solid oxidant like FeCl₃. nih.gov This approach could be advantageous for dodecylated pyrroles, avoiding solubility issues.

The rate of chemical polymerization is influenced by factors such as the concentration of the monomer and oxidant, temperature, and the pH of the reaction medium. enpress-publisher.com The properties of the resulting polymer, including its conductivity and morphology, are also dependent on these reaction conditions.

Copolymerization Strategies Involving Dodecylated Pyrrole Monomers

Copolymerization is a powerful strategy to tailor the properties of conducting polymers. mdpi.com By incorporating different monomer units into the polymer chain, it is possible to achieve a combination of properties that are not available in the homopolymers. mdpi.com

Integration with Other Conjugated Monomers (e.g., Thiophene (B33073), Furan, Indole (B1671886) Derivatives)

This compound can be copolymerized with other conjugated monomers to create materials with novel electronic and physical properties. Commonly used co-monomers include thiophene, furan, and their derivatives, as well as indole derivatives. mdpi.comacs.orgacs.org

The reactivity ratios of the monomers play a critical role in the copolymerization process. Due to differences in the oxidation potentials of the monomers, the composition of the resulting copolymer may not be the same as the feed ratio of the monomers. mdpi.com For example, the copolymerization of pyrrole with thiophene often requires a large excess of thiophene due to its significantly higher oxidation potential. mdpi.com

Recent research has explored the synthesis of donor-acceptor copolymers incorporating pyrrole-fused moieties like 1H-indole and pyrrolo[2,3-b]pyridine. acs.orgresearchgate.net These studies demonstrate the potential of combining different heterocyclic units to fine-tune the electronic properties of the resulting materials for applications in organic electronics. acs.orgresearchgate.net

Tailoring Material Properties through Co-monomer Ratios and Dodecyl Chain Inclusion

The properties of copolymers can be precisely controlled by adjusting the ratio of the co-monomers in the feed solution. mdpi.com This allows for the fine-tuning of properties such as conductivity, electrochromic behavior, and solubility. mdpi.com For instance, the copolymerization of pyrrole with N-methylpyrrole results in films with conductivities that are intermediate between those of the respective homopolymers. mdpi.com

The inclusion of the dodecyl chain in the copolymer structure imparts specific properties. The long alkyl chain generally enhances the solubility of the polymer in common organic solvents, which is a significant advantage for solution-based processing and device fabrication. Furthermore, the dodecyl group can influence the morphology and molecular packing of the polymer chains, which in turn affects the material's electronic and mechanical properties. rsc.orgnih.gov By strategically combining dodecylated pyrrole monomers with other conjugated units, it is possible to design materials with a tailored set of properties for specific applications.

Below is a table summarizing the effects of dodecyl substitution and copolymerization on the properties of pyrrole-based polymers:

| Polymer System | Key Feature | Influence on Properties | Potential Applications |

| Poly(this compound) | Dodecyl side chain | Improved solubility, modified morphology | Solution-processable electronics, sensors |

| Copolymers with Thiophene | Different electronic properties | Tunable band gap and conductivity | Organic photovoltaics, electrochromic devices |

| Copolymers with Furan | Altered conjugation pathway | Modified optical and electronic properties | Organic field-effect transistors |

| Copolymers with Indole Derivatives | Extended π-conjugation | Enhanced charge transport properties | High-performance organic electronics |

Advanced Polymer Architectures and Morphologies from Dodecylated Pyrroles (e.g., Nanostructured Films)

The incorporation of long alkyl chains, such as the dodecyl group, into polypyrrole systems fundamentally influences their processing and self-assembly characteristics. This has enabled the fabrication of a variety of advanced polymer architectures with tailored morphologies at the nanoscale. These nanostructured materials, ranging from ordered films to high-aspect-ratio fibers and tubes, are of significant interest for applications in electronics, sensing, and biomaterials. The dodecyl group imparts increased solubility and processability, and its amphiphilic nature can be harnessed to direct the formation of ordered structures through techniques like self-assembly and template-assisted synthesis. mdpi.comacs.orgresearchgate.net

The creation of these advanced architectures often relies on precise control over polymerization and processing conditions. sigmaaldrich.com Techniques such as template-assisted polymerization, electrospinning, and the synthesis of well-defined block copolymers are instrumental in achieving these complex morphologies. acs.orgscut.edu.cn

Nanostructured Films

Nanostructured polypyrrole films with increased surface area and ordered domains can be fabricated using template-assisted methods. nih.gov One prominent technique is nanosphere lithography (NSL), where a monolayer of latex nanobeads is deposited onto a substrate to act as a template. nih.gov Electropolymerization of a functionalized pyrrole monomer, such as one bearing a nitrilotriacetic acid (NTA) moiety, occurs in the interstices of the nanosphere template. Subsequent removal of the beads leaves a highly ordered, porous polymer film. nih.gov While this specific example uses an NTA-pyrrole, the principle is directly applicable to dodecylated pyrroles to create nanostructured conductive surfaces. The use of nanosphere templates with diameters ranging from 900 nm down to 100 nm has been shown to significantly increase the effective surface area of the resulting polymer film, enhancing properties relevant for biosensor applications. nih.gov

Another approach to creating nanostructured films is through the self-assembly of block copolymers. mdpi.com By synthesizing block copolymers containing a dodecylated polypyrrole segment and another incompatible polymer block, microphase separation can be induced, leading to the formation of ordered nanodomains such as lamellae, cylinders, or spheres within a thin film. nih.gov This directed self-assembly is a powerful bottom-up strategy for creating nanopatterned surfaces for applications in nanoelectronics and data storage. mdpi.com

Nanotubes and Nanofibers

The synthesis of one-dimensional (1D) nanostructures like nanotubes and nanofibers from dodecylated pyrroles is often achieved through template-driven chemical oxidative polymerization. rsc.orgresearchgate.net In this "soft template" approach, surfactant molecules or other amphiphiles form cylindrical micelles or other anisotropic assemblies in solution, which then act as templates for pyrrole polymerization. acs.org

Surfactants containing dodecyl groups, such as sodium dodecyl sulfate (B86663) (SDS) and sodium dodecylbenzenesulfonate (SDBS), are commonly used. acs.orgrsc.org The hydrophobic dodecyl tails aggregate to form the core of the micellar template, while the hydrophilic heads interact with the aqueous medium and the pyrrole monomers. Polymerization occurs at the surface of these templates, leading to the formation of polypyrrole nanotubes or nanofibers after the template is removed. rsc.org The conductivity of these nanostructured polypyrroles is often significantly higher than that of conventionally prepared, globular polypyrrole, an improvement attributed to the enhanced organization of the polymer chains. rsc.org For instance, polypyrrole prepared with SDBS has shown conductivities orders of magnitude higher than globular polypyrrole. rsc.org

Research has also demonstrated that certain dyes, like methyl orange (MO), which have a rigid molecular structure composed of a large hydrophobic part and a hydrophilic group, can serve as effective templates for nanotube formation. rsc.orgresearchgate.net The mechanism involves the formation of needle-like crystals of a complex between the dye and the oxidant (e.g., iron(III) chloride), which then serve as a hard template for pyrrole polymerization. researchgate.net

A summary of different templating methods for polypyrrole nanostructures is presented below.

| Template Method | Template Agent | Resulting Morphology | Key Feature |

| Soft Template | Sodium Dodecyl Sulfate (SDS) | Nanosheets, varied morphologies | Micelle formation alters the self-assembling process. acs.org |

| Soft Template | Sodium Dodecylbenzenesulfonate | Nanotubes, Nanofibers | Improved conductivity due to better polymer chain organization. rsc.org |

| Hard Template | Methyl Orange (MO) / FeCl₃ Complex | Nanotubes | Template is formed in situ from the dye and oxidant. rsc.orgresearchgate.net |

| Hard Template | Anodic Aluminum Oxide (AAO) | Nanotubes | Uniform surface and tunable wall thickness via vapor deposition polymerization. rsc.org |

| Hard Template | Latex Nanospheres (NSL) | Nanostructured Porous Films | Creates ordered porous films with high surface area. nih.gov |

Advanced Copolymer Architectures

The development of controlled/"living" polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, has enabled the synthesis of complex polymer architectures like block copolymers with precisely controlled molecular weights and low polydispersity. nih.govcmu.edusigmaaldrich.com These methods can be used to create well-defined block copolymers incorporating dodecylated pyrrole units. unibo.it

For example, an amphiphilic diblock copolymer could be synthesized, consisting of a hydrophobic block of poly(3-dodecylpyrrole) and a hydrophilic block. In aqueous environments, these copolymers can self-assemble into various nanostructures, such as micelles with a polypyrrole core and a hydrophilic corona, or vesicles (polymersomes). This self-assembly is driven by the tendency of the hydrophobic dodecylated segments to minimize contact with water. researchgate.net Such structures have potential applications in materials science and nanotechnology. mdpi.com

The combination of different polymerization mechanisms is a powerful strategy. frontiersin.org A macroinitiator can be prepared by one method (e.g., cationic polymerization) and subsequently used to initiate the polymerization of a second monomer (e.g., a dodecylated pyrrole derivative) via another method like ATRP, yielding well-defined block copolymers. frontiersin.org This versatility allows for the creation of novel materials that combine the properties of disparate polymer types, such as the conductivity of polypyrrole with the mechanical properties of elastomers. cmu.edufrontiersin.org

Electrospinning is another versatile technique used to fabricate continuous nanofibers from polymer solutions, including those made from block copolymers. scut.edu.cnnih.gov By electrospinning a solution of a block copolymer containing a dodecylated polypyrrole segment, it is possible to produce nonwoven mats of nanofibers where the block copolymer self-assembles within the confined geometry of the fiber, leading to highly ordered internal nanostructures. scut.edu.cn

Structural and Electronic Properties of 3 Dodecyl 1h Pyrrole and Its Macromolecular Assemblies

Conformational Analysis of the Dodecyl Side Chain in Pyrrole (B145914) Derivatives

The twelve-carbon dodecyl chain attached to the pyrrole ring introduces a significant degree of conformational flexibility. The rotation around the numerous carbon-carbon single bonds within the chain allows it to adopt a variety of spatial arrangements. This flexibility is a key factor in determining how these molecules pack together in the solid state and how they interact with solvents.

The choice of a dodecyl chain is often a balance between ensuring solubility in organic solvents and facilitating favorable intermolecular interactions for applications in materials science. The long alkyl chain can disrupt the close packing of the pyrrole rings, which can decrease the planarity of the molecular backbone but enhance solubility. The specific conformation of the dodecyl chain can be influenced by external factors such as the solvent environment and temperature. In some polymer systems, the flexibility of the dodecyl chain allows for a "molecular docking" effect, where smaller units can fit into cavities formed by larger aromatic cores and the branched alkyl chains, leading to improved material properties. leigroup.cn

The odd-even effect, a known phenomenon in alkanes, can also influence the conformational and packing behavior of dodecylated pyrroles. leigroup.cn This effect describes how the properties of molecules with n-alkane chains can vary depending on whether n is an odd or even number, which can affect intermolecular contacts and the density of packing. leigroup.cn

Electronic Structure and Molecular Orbital Theory of Dodecylated Pyrroles

The electronic properties of pyrrole are rooted in its aromaticity, with a five-membered ring containing four carbons and a nitrogen atom that contributes a lone pair of electrons to the π-system. The attachment of a dodecyl group at the 3-position primarily influences the electronic structure through inductive effects and steric hindrance rather than direct participation in the π-conjugation of the pyrrole ring.

Molecular orbital theory provides a framework for understanding the electronic structure of these molecules. numberanalytics.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to defining the electron density and reactivity of the compound. researchgate.net For a simple pyrrole molecule, the HOMO is located over the C=C bonds, while the LUMO is delocalized over the entire N-H and C-H groups. researchgate.net The introduction of an alkyl group like dodecyl can cause small changes in the energies of these frontier orbitals. researchgate.net

The dodecyl chain, being an electron-donating group, can slightly raise the energy of the HOMO, which can impact the molecule's ionization potential and its behavior in charge-transfer interactions. However, its primary electronic role is often secondary to the steric effects it imposes, which can alter the planarity of polymers and macromolecules containing these units, thereby indirectly affecting the electronic overlap between adjacent molecules.

| Property | Description | Significance in Dodecylated Pyrroles |

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | The energy of the HOMO is related to the ionization potential and the ability of the molecule to donate electrons. The dodecyl group can slightly increase the HOMO energy. researchgate.netresearchgate.net |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. | The energy of the LUMO is related to the electron affinity and the ability of the molecule to accept electrons. The energy gap between HOMO and LUMO determines the electronic excitation energy. researchgate.netresearchgate.net |

| π-π* Transition | An electronic transition of an electron from a π bonding orbital to a π* antibonding orbital. | This transition is characteristic of aromatic systems like pyrrole and is responsible for their UV absorption properties. The dodecyl chain can indirectly influence this by affecting molecular packing. acs.org |

| Inductive Effect | The polarization of a chemical bond due to the electronegativity of a nearby atom or group. | The electron-donating nature of the dodecyl chain can influence the electron density of the pyrrole ring. |

Self-Assembly Mechanisms of Dodecylated Pyrrole Derivatives (e.g., Langmuir-Blodgett Film Formation, Self-Assembled Monolayers)

The amphiphilic nature of 3-dodecyl-1H-pyrrole, with its polar pyrrole head and nonpolar dodecyl tail, makes it a prime candidate for self-assembly into organized structures at interfaces.

Langmuir-Blodgett (LB) Films: These are highly ordered thin films created by transferring a monolayer of molecules from a liquid-gas interface to a solid substrate. wikipedia.orgbiolinscientific.com For dodecylated pyrrole derivatives, the molecules are spread on a water surface, where the hydrophilic pyrrole heads interact with the water and the hydrophobic dodecyl tails orient away from it. By compressing this monolayer and then dipping a solid substrate through it, a well-defined film can be deposited. wikipedia.orgbiolinscientific.com The quality and structure of the resulting LB film are influenced by factors like surface pressure, sub-phase pH, and deposition speed. biolinscientific.comuwindsor.ca The Langmuir-Blodgett technique allows for precise control over the thickness and molecular organization of the film. wikipedia.orgresearchgate.net

Self-Assembled Monolayers (SAMs): SAMs are ordered molecular layers that spontaneously form on a solid surface. diva-portal.orgethz.ch For pyrrole derivatives, this often involves chemisorption onto a suitable substrate, such as gold. researchgate.nettwirpx.link The dodecyl chains play a crucial role in the ordering of the monolayer, driven by van der Waals interactions between adjacent chains. The final structure of the SAM is a result of the interplay between the head group-substrate interaction, the intermolecular interactions of the alkyl chains, and the interactions between the pyrrole rings. diva-portal.org

The self-assembly process is governed by a delicate balance of intermolecular forces, including hydrogen bonding, π-π stacking between the pyrrole rings, and van der Waals forces between the dodecyl chains. rsc.org The length and flexibility of the dodecyl chain are critical in dictating the final morphology of the self-assembled structures, which can range from nanofibers to more complex hierarchical assemblies. nih.gov

Impact of the Dodecyl Chain on Intermolecular Interactions and Solid-State Packing of Pyrrole Systems

The dodecyl side chain has a profound impact on the intermolecular interactions and the resulting solid-state packing of pyrrole-containing molecules and polymers. The presence of the long alkyl chain introduces significant van der Waals interactions, which can promote ordered packing. However, the chain's bulkiness can also introduce steric hindrance, which may prevent the pyrrole rings from achieving a perfectly co-planar arrangement.

In the solid state, dodecylated pyrrole derivatives often exhibit lamellar packing structures, where layers of the aromatic pyrrole cores are separated by layers of the interdigitated dodecyl chains. researchgate.net The length of the alkyl chain directly influences the lamellar spacing. rsc.org This type of packing can lead to anisotropic properties in the material, with different charge transport characteristics along the stacking direction of the pyrrole rings versus perpendicular to it. rsc.org

The orientation of the molecules relative to a substrate can also be controlled by the dodecyl chain. In thin films, dodecylated polymers can adopt either an "edge-on" or "face-on" orientation, where the plane of the pyrrole ring is perpendicular or parallel to the substrate, respectively. researchgate.netnih.gov The specific orientation is influenced by factors such as the density of the side chains and thermal annealing. researchgate.netnih.gov These different packing motifs have a direct impact on the performance of these materials in electronic devices.

| Packing Parameter | Influence of Dodecyl Chain | Reference |

| Lamellar Spacing | The length of the dodecyl chain directly correlates with the interlayer spacing in lamellar structures. | researchgate.netrsc.org |

| π-π Stacking Distance | The dodecyl chain can influence the distance between stacked pyrrole rings through steric effects. | rsc.org |

| Molecular Orientation | Can induce either "edge-on" or "face-on" orientation in thin films. | researchgate.netnih.gov |

| Crystallinity | The flexibility and van der Waals interactions of the dodecyl chains affect the degree of crystallinity in the solid state. | researchgate.net |

Advanced Characterization and Spectroscopic Investigations of Dodecylated Pyrrole Materials

Electrochemical Characterization Techniques

Electrochemical methods are pivotal in understanding the redox properties and charge transfer kinetics of dodecylated pyrrole (B145914) materials, which are essential for their application in electronic and electrochemical devices.

Cyclic Voltammetry Studies on Dodecylated Pyrrole Monomers and Polymers

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the oxidation and reduction processes of dodecylated pyrrole materials. For the 3-dodecyl-1H-pyrrole monomer, CV is employed to determine its oxidation potential, a key parameter for electropolymerization. The irreversible oxidation of the pyrrole ring is a characteristic feature observed in the cyclic voltammogram of substituted pyrrole moieties. dkit.ie The oxidation potential of N-substituted alkyl phosphonic acid derivatives of pyrrole, for instance, has been found to be around 0.9 V vs. SCE, which is slightly higher than that of unsubstituted pyrrole. tandfonline.com This increase is attributed to steric and electronic factors from the alkyl chain. tandfonline.com

During the electrochemical synthesis of poly(3-dodecylpyrrole), CV is used to deposit the polymer film onto a working electrode. mdpi.com As the polymer film accumulates on the electrode surface, an increase in the current intensities of the characteristic oxidation and reduction peaks is observed. researchgate.netbibliotekanauki.pl This process allows for the repeatable fabrication of polymer layers with specific properties and thickness. researchgate.net The resulting poly(3-dodecylpyrrole) films exhibit distinct redox peaks in their cyclic voltammograms, which are different from those of polypyrrole, indicating the influence of the dodecyl substituent on the electrochemical properties of the polymer. sid.ir The electroactivity of copolymers of pyrrole and N-dodecylpyrrole has been shown to be dependent on the molar ratio of the monomers, with higher pyrrole content leading to greater electroactivity. sid.ir

Electrochemical Impedance Spectroscopy (EIS) for Polymer Film Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the properties of polymer films, including their resistance, capacitance, and charge transfer processes at the electrode-electrolyte interface. scielo.brscispace.com For dodecylsulfate-doped polypyrrole films, EIS has been used to study the effects of morphology, thickness, oxidation state, and illumination on the film's electrochemical properties. scielo.brscispace.comresearchgate.net The technique allows for the separation of various processes such as inductive, kinetic, diffusive, and charge saturation phenomena occurring within the polymer and at its interfaces. scielo.brscispace.com

An equivalent circuit is often used to model the impedance data and extract meaningful physical parameters. scispace.comresearchgate.net Studies have shown that the total impedance of the polypyrrole film decreases upon oxidation. scispace.comresearchgate.net Furthermore, for thinner films, the measured impedance spectra may deviate from the model, potentially due to the absence of diffusion effects. scispace.comresearchgate.net The illumination of reduced polypyrrole films has been found to reversibly decrease the internal resistance and space-charge capacitance while increasing the charge transfer resistance and double-layer capacitance. scielo.brscispace.comresearchgate.net

Morphological Analysis of Dodecylated Polypyrrole Films (e.g., Scanning Electron Microscopy, Atomic Force Microscopy)

The surface morphology and topography of dodecylated polypyrrole films are critical to their performance in various applications and are typically investigated using high-resolution microscopy techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of the polymer film. wikipedia.org SEM analysis of dodecyl sulfate-doped polypyrrole has revealed that the morphology can be influenced by the synthesis conditions. researchgate.net For instance, grains observed in these films were identified as aggregates of submicrometer-sized particles. researchgate.net In studies of copolymers of pyrrole and N-dodecylpyrrole, SEM has been used to characterize the nanostructure of the resulting materials. researchgate.net

Atomic Force Microscopy (AFM) offers true three-dimensional topographical mapping of the sample surface with nanoscale resolution. bruker.com AFM can be used to study the aggregation of molecules and track the formation of individual aggregates on a surface over time. nih.gov For polymer films, AFM can reveal details about the surface roughness and the distribution of different phases. researchgate.net For example, AFM has been used to directly observe the adsorption of enzymes onto polyester (B1180765) thin films, revealing the formation of hollows on the surface after enzyme removal. nih.gov This highlights the capability of AFM to probe interactions at the molecular level on the polymer surface.

Spectroscopic Characterization for Structural Elucidation and Electronic Properties (e.g., UV-Vis, Infrared Spectroscopy, Nuclear Magnetic Resonance)

Spectroscopic techniques are indispensable for elucidating the chemical structure and understanding the electronic properties of this compound and its polymer.

UV-Vis Spectroscopy is used to investigate the electronic transitions in these materials. uzh.ch The absorption of UV or visible light corresponds to the excitation of electrons to higher energy orbitals. uzh.ch For conjugated systems like poly(3-dodecylpyrrole), the wavelength of maximum absorption is related to the extent of conjugation. libretexts.org In situ UV-Vis spectroelectrochemistry allows for the monitoring of changes in the absorption spectrum during electrochemical processes, providing insights into the electrochromic properties of the polymer film as it is synthesized and its doping level is varied. researchgate.netbibliotekanauki.pl

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds. spectroscopyonline.com In the context of dodecylated pyrroles, FT-IR spectroscopy is used to confirm the structure of the synthesized monomers and polymers. tandfonline.comresearchgate.net Characteristic peaks for the pyrrole ring and the dodecyl chain would be expected. For instance, the IR spectra of polyesters show characteristic strong peaks for C=O, C-C-O, and O-C-C stretching vibrations. spectroscopyonline.com In studies of polymer blends, ATR FT-IR spectroscopic imaging can visualize the spatial distribution of different components and their interactions. nih.gov

Theoretical and Computational Studies on Dodecylated Pyrrole Systems

Quantum Chemical Calculations (Density Functional Theory) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure of many-body systems. It is widely applied to pyrrole (B145914) derivatives to determine their optimized molecular geometry and a range of electronic properties that govern their reactivity and potential for use in electronic devices. publish.csiro.aupublish.csiro.auresearchgate.net For systems like 3-dodecyl-1H-pyrrole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p), can elucidate the influence of the long alkyl chain on the pyrrole ring's electronic environment. publish.csiro.aulupinepublishers.comscielo.org.mx

Key electronic properties calculated via DFT include:

HOMO-LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the electronic and optical properties of a molecule. The HOMO energy is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). researchgate.netcrimsonpublishers.com

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ΔE = ELUMO - EHOMO) is a critical parameter. A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability, which are desirable traits for applications in organic semiconductors. lupinepublishers.comcrimsonpublishers.com

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (σ), and electronegativity (χ) can be derived from HOMO and LUMO energies. lupinepublishers.comcrimsonpublishers.com Hardness is a measure of resistance to charge transfer, while softness is the reciprocal of hardness. A "soft" molecule is generally more reactive. crimsonpublishers.com Electronegativity describes the power of an atom or group to attract electrons. These descriptors help in understanding the charge transfer processes within the molecule and between the molecule and other species. lupinepublishers.com

For dodecyl-substituted pyrrole-containing molecules, DFT calculations have been performed to predict these properties. For instance, in complex systems featuring dodecylated pyrrole units, the HOMO/LUMO energies were calculated to be approximately -5.10 eV and -3.19 eV, respectively. acs.org To simplify complex calculations involving long alkyl chains, they are sometimes replaced by smaller groups like methyl, which significantly reduces computation time without fundamentally altering the electronic properties of the core pyrrole system. acs.org

| Parameter | Symbol | Value | Definition |

|---|---|---|---|

| HOMO Energy | EHOMO | -5.10 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | ELUMO | -3.19 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Electrochemical Band Gap | Egec | 1.91 eV | ELUMO - EHOMO |

| Electronegativity | χ | 4.145 eV | -(EHOMO + ELUMO)/2 |

| Chemical Hardness | η | 0.955 eV | (ELUMO - EHOMO)/2 |

| Chemical Softness | S | 1.047 eV-1 | 1/(2η) |

Molecular Dynamics Simulations for Understanding Self-Assembly and Polymer Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For amphiphilic molecules like this compound, and especially for its corresponding polymer, poly(3-dodecylpyrrole), MD simulations are invaluable for understanding how individual chains organize into larger, functional structures (self-assembly) and for studying the dynamics of the polymer chains. mdpi.comrsc.org

These simulations can model systems containing thousands of atoms, tracking their trajectories by solving Newton's equations of motion. By analyzing these trajectories, researchers can gain insights into:

Polymer Chain Conformation: MD simulations can predict the preferred conformations of polymer chains, such as whether they exist as random coils, more rigid rods, or collapsed globules in different environments. mdpi.com

Self-Assembly Mechanisms: For amphiphilic polymers, MD can show how the hydrophobic dodecyl side chains and the more polar pyrrole backbones drive the self-assembly process in solution or on a surface. This can lead to the formation of ordered structures like micelles, nanowires, or lamellar thin films. mdpi.comacs.org

Packing and Morphology: Simulations can reveal how polymer chains pack in the solid state. For instance, studies on the related polymer poly(3-hexylthiophene) (P3HT) have used MD to investigate its semicrystalline structure, where crystalline lamellae are separated by amorphous regions. mdpi.com This structural organization is critical for properties like charge transport in organic electronics.

Influence of Temperature: MD simulations can show how temperature affects the structure and dynamics of polymers, predicting phenomena like the glass transition temperature (Tg) or swelling behavior in a solvent. mdpi.com

Coarse-grained (CG) models, such as the MARTINI force field, are often employed for large-scale polymer simulations. csic.es In these models, groups of atoms are represented as single "beads," which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales, making the study of slow processes like polymer self-assembly feasible. mdpi.comcsic.es

Analysis of Inter- and Intra-molecular Interactions

The way molecules of this compound pack together in a solid or aggregate in solution is governed by a complex network of weak inter- and intra-molecular interactions. Computational tools are used to visualize and quantify these forces.

Hirshfeld Surface Analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystal structures. scirp.org It maps the electron distribution of a molecule within a crystal, partitioning the crystal space into regions where the electron distribution of a given molecule dominates. The surface is colored according to various properties, such as dnorm, which highlights regions of close intermolecular contact. researchgate.net

From the Hirshfeld surface, a 2D "fingerprint plot" is generated, which summarizes all the intermolecular contacts and provides a quantitative breakdown of each type of interaction. scirp.orgresearchgate.net For pyrrole derivatives, common interactions identified by this method include:

H···H contacts: Often the most abundant interactions, arising from the numerous hydrogen atoms in the structure, particularly in the alkyl chains. researchgate.netmdpi.comerciyes.edu.tr

C···H/H···C contacts: Representing interactions between carbon and hydrogen atoms. erciyes.edu.tr

O···H/H···O contacts: Significant in derivatives containing carbonyl or hydroxyl groups, often corresponding to classical hydrogen bonds. erciyes.edu.tr

N···H/H···N contacts: Important for the N-H group of the pyrrole ring interacting with other atoms. researchgate.net

C-H···π interactions: Where a C-H bond points towards the electron-rich π-system of the pyrrole or other aromatic rings. researchgate.net

For example, in crystals of pyrrole derivatives, H···H interactions can account for over 49% of the total surface contacts, with C···H/H···C and O···H/H···O interactions also making significant contributions of 23.2% and 20.0%, respectively. erciyes.edu.tr In a study of a pyrrole analogue with a long alkyl chain, the packing was dominated by H···H, Br···H/H···Br, and O···H/H···O interactions. nih.gov These analyses reveal how the long dodecyl chains would likely arrange side-by-side to maximize van der Waals forces, while the pyrrole heads engage in more specific interactions like hydrogen bonding. mdpi.com

Other computational tools like the Reduced Density Gradient (RDG) and the Interaction Region Indicator (IRI) are also used to analyze non-covalent interactions, providing visual representations of interaction types (e.g., hydrogen bonding, van der Waals, steric repulsion) in real space.

Prediction of Material Performance via Computational Modeling Approaches

A key goal of theoretical studies is to predict the macroscopic performance of a material based on its molecular properties. By integrating the insights from quantum chemical calculations and molecular dynamics, computational models can forecast how a material based on this compound will behave in a specific application. mdpi.comethz.ch

This predictive modeling involves several steps:

Calculating Monomer Properties: DFT is used to determine the electronic properties of the this compound monomer, such as its HOMO-LUMO gap and dipole moment, as described in section 6.1. researchgate.net

Simulating Polymer Assembly: MD simulations are used to predict the morphology and structure of the resulting polymer, poly(3-dodecylpyrrole), including chain packing, crystallinity, and the organization of dodecyl side chains, as detailed in section 6.2. mdpi.com

Correlating Structure to Properties: The simulated morphology is then linked to performance metrics. For example, in organic field-effect transistors (OFETs), highly ordered, π-stacked polymer backbones facilitate efficient charge transport, leading to higher charge carrier mobility. Computational models can predict this by analyzing the degree of order and intermolecular electronic coupling in the simulated structure. rsc.org

Guiding Material Design: The models can be used in a predictive manner to screen new molecular designs. For example, by computationally altering the length or position of the alkyl chain on the pyrrole ring, researchers can predict how these changes will affect molecular packing and, consequently, the electronic performance of the resulting material. acs.orgrsc.org This in silico screening process is far more efficient than synthesizing and testing each new compound experimentally. mdpi.com

Computational approaches have become an indispensable part of materials science, enabling the rational design of new organic materials with tailored properties for applications ranging from organic electronics to sensors. ethz.chtms.org

Applications of 3 Dodecyl 1h Pyrrole and Its Derivatives in Functional Materials Science

Organic Electronics and Optoelectronic Devices

Pyrrole (B145914) and its derivatives are recognized as important structural motifs for functional materials in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). numberanalytics.comnih.gov The electron-rich nature of the pyrrole ring provides it with excellent donor properties. nih.gov Fusing the pyrrole ring with other aromatic systems can enhance environmental stability, while the addition of substituents like the dodecyl group improves processability and modulates semiconductor properties. nih.gov

Organic Field-Effect Transistors (OFETs) Utilizing Dodecylated Pyrrole-Based Semiconductors: Hole Transport Properties and Device Performance

Dodecylated pyrrole derivatives, particularly those based on the diketopyrrolopyrrole (DPP) core, have been extensively developed as high-performance semiconductors for OFETs. nih.govnih.govfrontiersin.org The dodecyl side chains are not merely solubilizing agents; they play a vital role in controlling the intermolecular π-π stacking and thin-film crystallinity, which are essential for efficient charge transport. ossila.commdpi.com The strong electron-withdrawing nature of the DPP unit, combined with the enhanced intermolecular interactions facilitated by appropriate alkyl chains, has led to materials with high charge carrier mobilities. nih.govnih.gov

Research has shown that designing pyrrole-based small molecules and polymers with fused aromatic rings and long alkyl chains can produce materials with excellent hole transport characteristics. nih.govacs.org For instance, a fused DPP (FDPP) based semiconductor demonstrated p-type behavior with a hole mobility (μh) of up to 9.7 × 10⁻³ cm² V⁻¹ s⁻¹, which was more than double that of its non-fused alkylated DPP precursor. nih.gov The planar structure and strong solid-state aggregation of these molecules are beneficial for charge transport. nih.gov In another study, a donor-acceptor-donor molecule, diethyl 6,6'-(benzo[c] mdpi.comnih.govthiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(1-dodecyl-1H-indole-2-carboxylate), was synthesized and tested in OFETs, demonstrating the utility of dodecyl-functionalized indole (B1671886) (a fused pyrrole system) as a donor moiety for organic semiconductors. nih.govacs.org

| Dodecylated Pyrrole-Based Material | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Ion/Ioff Ratio | Reference |

|---|---|---|---|

| Fused Diketopyrrolopyrrole (FDPP) Derivative | 9.7 x 10⁻³ | ~10⁵ | nih.gov |

| Polymer based on 2,5-bis(2-decyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | 9.2% (PCE in solar cell) | N/A | researchgate.net |

| Polymer based on 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | 1.5 | N/A | ossila.com |

Applications in Organic Photovoltaics (OPVs)

In the realm of OPVs, dodecylated pyrrole derivatives, especially polymers containing the DPP unit, have been employed as effective electron donor or hole-transporting materials. numberanalytics.comnih.gov The long dodecyl chains enhance solubility, which is critical for fabricating the active layer of solar cells through solution-processing techniques like spin-coating or printing. This improved processability allows for the formation of uniform, large-area films, which is essential for device manufacturing.

The molecular structure of these materials allows for broad light absorption and favorable energy level alignment for efficient charge separation and transport. mdpi.com A notable example is the polymer Poly[2,5-bis(2-decyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione-(E)-1,2-di(2,2′-bithiophen-5-yl)ethene] (PDPPDBTE), which has been successfully used as a p-type hole-transporting material in highly efficient and stable organic-inorganic hybrid perovskite solar cells. researchgate.net Devices using this dodecylated polymer achieved a power conversion efficiency (PCE) of 9.2%. researchgate.net The polymer's excellent charge carrier mobility and optimal oxidation potential contributed to this high performance. researchgate.net Furthermore, the hydrophobic nature imparted by the long alkyl chains helps protect the sensitive perovskite layer from moisture, enhancing the long-term stability of the solar cells. researchgate.net

Electrochromic Devices Based on Dodecylated Pyrrole Polymers

Polypyrrole and its derivatives are well-regarded for their electrochromic properties, exhibiting distinct color changes upon electrochemical oxidation and reduction. mit.edumdpi.com This phenomenon is driven by changes in the polymer's π-conjugated system. mdpi.com The incorporation of dodecyl side chains into the polymer structure primarily enhances solubility and processability, allowing for the creation of uniform thin films, which is a key requirement for high-performance electrochromic devices (ECDs). mdpi.com

The performance of ECDs is evaluated based on parameters such as switching speed, optical contrast (the difference in transmittance between the colored and bleached states), coloration efficiency, and cycling stability. mdpi.commdpi.com While specific data on dodecylated polypyrrole is limited, the principles of polymer design for ECDs suggest that the dodecyl group would influence the film morphology and the ease of ion transport within the polymer film during redox switching. Polymers based on DPP have been investigated for electrochromic applications, showing stable and reversible color and transmittance changes. mdpi.com For instance, one study on DPP-based polymers reported optical contrasts as high as 45% in the near-infrared region. mdpi.com The ability to process these polymers from solution, enabled by substituents like dodecyl chains, is crucial for fabricating multilayer device structures. mit.edursc.org

Electrochemical Sensor Development

Polypyrrole (PPy) is one of the most widely utilized conducting polymers in the design of electrochemical sensors and biosensors. researchgate.net Its favorable properties include high chemical stability, ease of synthesis, and inherent electroactivity. researchgate.net The introduction of dodecyl groups onto the polypyrrole backbone can modify the film's properties, such as its hydrophobicity and morphology, which can be leveraged to improve sensor performance for specific analytes.

Dodecylated Polypyrrole Films in Amperometric Sensing Platforms

Amperometric sensors operate by measuring the current produced from the oxidation or reduction of an analyte at an electrode. Polypyrrole films are often used to modify electrodes in these sensors to enhance sensitivity and selectivity. mdpi.comcapes.gov.br The dodecyl group, by increasing the hydrophobicity of the PPy film, can enhance the preconcentration of non-polar analytes at the electrode surface, potentially leading to a stronger amperometric signal.

Design Principles for Enhanced Selectivity and Sensitivity in Dodecylated Pyrrole Sensors

To improve the performance of electrochemical sensors based on dodecylated pyrrole, several key design principles are employed. These strategies aim to boost the sensor's ability to detect low concentrations of a specific analyte in the presence of interfering substances.

Molecular Imprinting: A powerful technique for creating highly selective recognition sites is molecularly imprinted polymers (MIPs). frontiersin.orgmdpi.com In this method, a dodecylated pyrrole monomer is electropolymerized in the presence of the target analyte (the template). After polymerization, the template is removed, leaving behind cavities that are sterically and chemically complementary to the analyte. This "biomimetic" approach can lead to sensors with excellent specificity. frontiersin.org

Nanocomposites: Incorporating nanomaterials into the dodecylated polypyrrole film can significantly enhance sensitivity. Gold nanoparticles (AuNPs) are often used to improve the film's conductivity and increase the electrode's effective surface area, leading to better electrocatalytic activity and signal amplification. researchgate.netfrontiersin.orgmdpi.com Similarly, composites with graphene oxide (GO) or carbon nanotubes (CNTs) can improve electrical conductivity and provide a larger surface for analyte interaction, resulting in lower limits of detection. researchgate.netmdpi.com For example, an amino-functionalized graphene oxide/polypyrrole (AMGO/PPy) composite sensor achieved a very low detection limit of 0.91 nM for Pb²⁺ ions. mdpi.com

Functional Monomers: Using a functionalized pyrrole monomer is another strategy. For instance, co-polymerizing dodecyl-pyrrole with a monomer containing a specific functional group, like a carboxylic acid, can introduce specific binding capabilities and improve doping capacity, enhancing both sensitivity and selectivity. researchgate.netmdpi.com A sensor based on a composite of polypyrrole-3-carboxylic acid, polypyrrole, and AuNPs demonstrated high sensitivity (2 μA μM⁻¹ cm⁻²) and a low limit of detection (9.72 nM) for dopamine. mdpi.com The dodecyl group in such systems would serve to modulate the film's interaction with the sample matrix.

| Sensor Material/Platform | Analyte | Sensitivity | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| PP3C/PPy/AuNPs Composite | Dopamine | 2 μA μM⁻¹ cm⁻² | 9.72 nM | mdpi.com |

| P(Py-co-OT)/CF10 NCs | Pb²⁺ | 22.39 μA μM⁻¹ cm⁻² | 42.39 pM | researchgate.net |

| AMGO/PPy Composite | Pb²⁺ | N/A | 0.91 nM | mdpi.com |

| PPy-PNP-XOD-Fe(CN)₆⁴⁻ Amperometric Biosensor | Phosphate | N/A | 10 μM | nih.gov |

Surface Engineering and Thin Film Technologies

Fabrication of Dodecylated Pyrrole Thin Films by Electrodeposition and Spin-Coating Techniques

The fabrication of thin films from dodecylated pyrrole monomers can be achieved through both electrochemical and solution-based methods, leading to the formation of poly(3-dodecylpyrrole) films with tailored thicknesses and morphologies.

Electrodeposition is a versatile technique for creating conductive polymer films directly onto an electrode surface. iaea.orgvtt.fi This process involves the electrochemical oxidation of the 3-dodecyl-1H-pyrrole monomer in an electrolyte solution. sid.ir The application of an electrical current or potential initiates the polymerization process, where the monomer units link together to form a polymer film that deposits onto the conductive substrate. iaea.orgmdpi.com The thickness and morphology of the electrodeposited film can be controlled by parameters such as the monomer concentration, current density, applied potential, and the duration of the deposition. iaea.orgsemanticscholar.org Both galvanostatic (constant current) and potentiostatic (constant potential) methods can be employed for the electrodeposition of these films. vtt.fimdpi.com

Spin-coating is a widely used technique for producing uniform thin films from a solution. ossila.comresearchgate.net In this method, a solution of the pre-synthesized poly(3-dodecylpyrrole) or the this compound monomer (if subsequent polymerization on the substrate is intended) is dispensed onto the center of a flat substrate. ossila.comtechno-press.org The substrate is then rotated at high speeds, causing the solution to spread evenly across the surface due to centrifugal force. ossila.comscribd.com The solvent evaporates during this process, leaving behind a thin, uniform film. ossila.com The final thickness of the film is primarily determined by the solution's viscosity and the spin speed. techno-press.orgnavsontech.in This technique is valued for its simplicity, speed, and the high degree of film uniformity it can achieve. ossila.comresearchgate.net

| Fabrication Technique | Description | Key Control Parameters | Advantages |

| Electrodeposition | Polymer film is grown directly on a conductive substrate via electrochemical oxidation of the monomer. iaea.orgsid.ir | Monomer concentration, electrolyte, current density/potential, deposition time. iaea.orgsemanticscholar.org | Direct deposition on electrodes, good control over film thickness. mdpi.com |

| Spin-Coating | A solution of the polymer is spread on a rotating substrate by centrifugal force to form a thin film. ossila.comscribd.com | Solution concentration/viscosity, spin speed, acceleration, spin time. techno-press.orgnavsontech.in | High uniformity, simple, fast, suitable for various substrates. ossila.comresearchgate.net |

Role of Dodecyl Chains in Controlling Film Morphology and Interfacial Properties

The long dodecyl alkyl chains attached to the pyrrole ring play a critical role in determining the morphology and interfacial characteristics of the resulting polymer films. These chains significantly influence the polymer's solubility, packing, and interaction with other materials.

The dodecyl chains primarily serve as solubilizing groups, which is essential for solution-based processing techniques like spin-coating. tandfonline.compku.edu.cn However, their influence extends far beyond solubility. The length and steric bulk of these alkyl chains affect the intermolecular interactions and the self-assembly of the polymer chains in the solid state. tandfonline.comresearchgate.net

In terms of film morphology , the dodecyl chains can impact the packing and ordering of the polymer backbone. tandfonline.comrsc.org A decrease in the length of the alkyl side chains can lead to a more uniform film with smaller domain sizes. rsc.org Shorter chains can also result in a higher degree of backbone planarity and increased interchain π-π packing density, which can be beneficial for charge transport properties. researchgate.net Conversely, longer chains, while enhancing solubility, can sometimes disrupt the crystalline packing of the polymer. tandfonline.com The morphology of the film, including its surface roughness and the presence of defects like pinholes, is a critical factor that can be influenced by the dodecyl chains and the fabrication method. researchgate.netmdpi.com

The interfacial properties of the films are also heavily influenced by the dodecyl chains. These hydrophobic chains can alter the surface energy of the film, making it more hydrophobic. This change in surface energy affects the interaction of the film with its environment, for instance, its wetting behavior with aqueous solutions. The presence of these chains at the interface can also create a barrier that influences charge transfer and adsorption processes at the film's surface. fapesp.br The orientation of the polymer chains at the interface, which can be influenced by the dodecyl groups, is crucial for applications such as sensors and electronic devices.

| Property | Influence of Dodecyl Chains | Supporting Research Findings |

| Film Morphology | Affects polymer packing, crystallinity, and domain size. tandfonline.comrsc.org | Shorter alkyl chains can lead to more uniform films and higher packing density. researchgate.netrsc.org |

| Interfacial Properties | Increases hydrophobicity and alters surface energy. | The hydrophobic nature of the alkyl chains can modify the interaction with other materials and the surrounding environment. |

| Solubility | Enhances solubility in organic solvents for solution processing. tandfonline.compku.edu.cn | Branched and longer alkyl chains generally improve solubility. pku.edu.cn |

Anti-Corrosion Coatings and Inhibitors (Computational Perspective)

Computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the potential of this compound and its derivatives as corrosion inhibitors. researchgate.netljast.ly These theoretical approaches allow for the investigation of the interaction between the inhibitor molecule and the metal surface at an electronic level. researchgate.net

Organic corrosion inhibitors typically function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. researchgate.netaspur.rs The effectiveness of these inhibitors is often related to their molecular structure, including the presence of heteroatoms (like the nitrogen in the pyrrole ring) and π-electrons, which can facilitate adsorption onto the metal surface. researchgate.netaspur.rs

From a computational perspective, several quantum chemical parameters are calculated to predict the inhibition efficiency of a molecule like this compound. These include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, facilitating adsorption. ljast.ly

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface. ljast.ly

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally implies higher reactivity and can be correlated with greater inhibition efficiency. ljast.ly

Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface. ljast.ly

Theoretical studies on similar pyrrole derivatives have shown a good correlation between these calculated quantum chemical parameters and experimentally determined corrosion inhibition efficiencies. researchgate.netresearchgate.net These computational models support the idea that molecules containing pyrrole rings can act as effective corrosion inhibitors by adsorbing onto the metal surface through a combination of electrostatic and covalent interactions. researchgate.netacs.org

| Quantum Chemical Parameter | Significance in Corrosion Inhibition |

| E_HOMO (Highest Occupied Molecular Orbital Energy) | Indicates the electron-donating ability of the molecule. Higher values suggest better inhibition. ljast.ly |

| E_LUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the electron-accepting ability of the molecule. Lower values suggest better inhibition. ljast.ly |

| Energy Gap (ΔE) | Relates to the reactivity of the inhibitor molecule. Smaller values often correlate with higher inhibition efficiency. ljast.ly |

| Dipole Moment (μ) | Influences the adsorption process through electrostatic interactions. ljast.ly |

Future Research Directions and Unresolved Challenges

Advancements in Sustainable Synthesis of Dodecylated Pyrroles

A primary challenge in the broader application of dodecylated pyrroles is the development of environmentally benign and efficient synthetic methodologies. Traditional synthesis routes often rely on harsh solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), which are toxic and difficult to dispose of. scispace.comcore.ac.ukrsc.org Future research is intensely focused on greener alternatives that reduce waste, energy consumption, and the use of hazardous substances.

Key advancements and future research avenues include:

Greener Solvent Systems: Research has demonstrated that solvents like acetonitrile (B52724) can replace DMF and NMP, offering similar or even improved yields with a significantly better environmental profile. scispace.comcore.ac.ukrsc.org The use of water as a solvent medium is also a highly attractive green chemistry approach for pyrrole (B145914) synthesis, such as in the Clauson-Kaas reaction. beilstein-journals.orgscirp.org

Catalyst Innovation: The development and use of biodegradable and non-toxic catalysts is a critical area. For instance, lactic acid, a bio-based weak acid, has been successfully used as both a catalyst and a green solvent for the one-pot, three-component synthesis of polyfunctionalized pyrroles. researchgate.net

Energy-Efficient Methodologies: Microwave-assisted organic synthesis represents a significant advance, often leading to faster reaction times, higher yields, and reduced energy input compared to conventional heating. pensoft.net Another promising technique is mechanochemical activation via ball milling, which can enable solvent-free reactions catalyzed by bio-sourced organic acids like citric acid. lucp.netpolimi.it

Improved Reaction Protocols: The Paal-Knorr condensation and Clauson-Kaas synthesis are cornerstone methods for forming the pyrrole ring. pensoft.netacs.org A major research thrust is the adaptation of these classic reactions to sustainable conditions, for example, by performing them without solvents or in hydroalcoholic solutions at mild temperatures. polimi.itacs.org

An unresolved challenge lies in adapting these sustainable methods to a wide range of substrates to produce highly functionalized and specifically substituted dodecylated pyrroles with high regioselectivity and yields, which are often required for advanced material applications. core.ac.ukresearchgate.net

Exploration of Novel Architectures and Hybrid Materials Incorporating Dodecylated Pyrrole Units

The true potential of 3-dodecyl-1H-pyrrole and its derivatives is realized when they are incorporated into larger, functional architectures and hybrid materials. The dodecyl chain is not merely a solubilizing agent; it is a critical component that can direct molecular assembly and mediate the interface between different material types.

Future exploration in this area includes:

Carbon Nanocomposites: The functionalization of graphene and carbon nanotubes with pyrrole-based molecules is a burgeoning field. polimi.itresearchgate.net Dodecylated pyrroles can be used to create pyrrole-functionalized graphene layers, enhancing their dispersion and compatibility within polymeric matrices for applications in sensors, catalysts, and energy storage. polimi.it The dodecyl chains improve solubility and processability, facilitating the creation of these nanocomposites.

Inorganic Hybrid Materials: There is growing interest in creating nanocomposites by polymerizing pyrrole monomers in the presence of inorganic nanosheets, such as Molybdenum Disulfide (MoS2). researchgate.net The resulting polypyrrole/MoS2 composites are promising electrode materials for high-performance supercapacitors. researchgate.net The dodecyl group can play a crucial role in compatibilizing the organic polymer with the inorganic sheets, potentially leading to materials with enhanced electrochemical efficiency. researchgate.net

Supramolecular Architectures: The ability of molecules to self-assemble into well-defined, ordered structures is the foundation of supramolecular chemistry. pageplace.de The dodecyl chain on a pyrrole core can drive the formation of complex structures like nanotubes, fibers, and films through controlled non-covalent interactions. rsc.org These self-assembled materials are being investigated for use in optoelectronics, where precise molecular arrangement is key to performance. pageplace.dersc.org

Novel Conducting Polymer Designs: Researchers are designing innovative conducting polymer architectures for specific applications. For example, a novel photoanode for biophotovoltaic cells was created using a pyrrole-functionalized dithieno[3,2-b:2',3'-d]pyrrole (DTP) monomer. nih.govnih.gov While this specific study did not use a dodecyl group, the incorporation of such alkyl chains is a common strategy to tune the solubility, film-forming properties, and morphology of DTP-based polymers for optimal device performance.

A significant unresolved challenge is achieving precise control over the nanoscale and mesoscale morphology of these hybrid systems. The interface between the dodecylated pyrrole component and the other materials is critical for device functionality, and mastering its structure remains a key goal. pageplace.de

Development of Next-Generation Dodecylated Pyrrole-Based Electronic and Sensing Devices